(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol
CAS No.: 1704959-33-0
Cat. No.: VC2887231
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704959-33-0 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | (1S)-1-(4-methylpyrimidin-5-yl)ethanol |
| Standard InChI | InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m0/s1 |
| Standard InChI Key | SHWJOHVKWIFYHJ-LURJTMIESA-N |
| Isomeric SMILES | CC1=NC=NC=C1[C@H](C)O |
| SMILES | CC1=NC=NC=C1C(C)O |
| Canonical SMILES | CC1=NC=NC=C1C(C)O |
Introduction
(1S)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol is a chiral organic compound with a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Safety and Hazards
(1S)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol is classified under the Globally Harmonized System (GHS) for chemical labeling and safety data sheets. It is considered harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Synthesis and Preparation
The synthesis of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol typically involves asymmetric synthesis techniques to achieve the desired stereochemistry. Common methods include the use of chiral catalysts or chiral auxiliaries to ensure the formation of the S-enantiomer.
Biological Activity and Applications
While specific biological activities of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol are not extensively documented, compounds with similar pyrimidine structures are known to exhibit a range of biological effects, including antimicrobial and anticancer properties. The pyrimidine ring is a common motif in many pharmaceuticals, suggesting potential applications in drug development.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups. The hydroxyl group can participate in various reactions, such as esterification or etherification, while the pyrimidine ring can undergo substitution reactions.
Spectroscopic Analysis
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol.
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